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molecular formula C14H19NO4 B8491452 Ethyl [1-(2-phenyl-1,3-dioxolan-2-yl)ethyl]carbamate CAS No. 57331-86-9

Ethyl [1-(2-phenyl-1,3-dioxolan-2-yl)ethyl]carbamate

Cat. No. B8491452
M. Wt: 265.30 g/mol
InChI Key: IGBCAGBPPRDXAZ-UHFFFAOYSA-N
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Patent
US03971772

Procedure details

A solution of 2-(1-aminoethyl)-2-phenyldioxolane (20 mmoles), triethylamine (24 mmoles), and ethyl chloroformate (22 (mmoles) in 100 ml of dichloromethane is stirred at 0°C for 2 hours, washed with water, dried, and evaporated to give the title compound.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1)[CH3:3].C(N(CC)CC)C.Cl[C:23]([O:25][CH2:26][CH3:27])=[O:24]>ClCCl>[C:9]1([C:4]2([CH:2]([NH:1][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH3:3])[O:5][CH2:6][CH2:7][O:8]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NC(C)C1(OCCO1)C1=CC=CC=C1
Name
Quantity
24 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OCCO1)C(C)NC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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